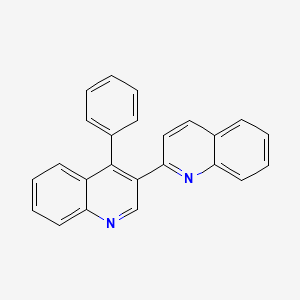

4'-Phenyl-2,3'-biquinoline

Beschreibung

4'-Phenyl-2,3'-biquinoline is a heterocyclic compound featuring two quinoline moieties linked at the 2- and 3'-positions, with a phenyl substituent at the 4'-position. Its synthesis typically involves Vilsmeier–Haack and Doebner reactions, starting from quinoline-3-carbaldehyde derivatives and aniline analogs in glacial acetic acid . Structural characterization is achieved via spectroscopic methods (UV-Vis, FT-IR, NMR) and high-resolution mass spectrometry (HRMS) .

Eigenschaften

Molekularformel |

C24H16N2 |

|---|---|

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

4-phenyl-3-quinolin-2-ylquinoline |

InChI |

InChI=1S/C24H16N2/c1-2-9-18(10-3-1)24-19-11-5-7-13-22(19)25-16-20(24)23-15-14-17-8-4-6-12-21(17)26-23/h1-16H |

InChI-Schlüssel |

SRJPSBLSAVHATR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Phenyl-2,3’-biquinoline typically involves multi-step reactions. One common method is the Fe-catalyzed three-component reaction, which includes 2-methyl quinolines, anthranils, and N,N-dimethylacetamide (DMA). This reaction undergoes several steps, including C-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation .

Industrial Production Methods: While specific industrial production methods for 4’-Phenyl-2,3’-biquinoline are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of transition metal catalysts and environmentally friendly solvents to ensure sustainable production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4'-Phenyl-2,3'-Biquinolin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können Chinolinderivate in Tetrahydrochinoline umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden verwendet.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Chinoline und Chinolinderivate, die unterschiedliche biologische und chemische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht hinsichtlich seines Potenzials als antimikrobielles und anticancer-Mittel aufgrund seiner Fähigkeit, mit biologischen Zielstrukturen zu interagieren.

Industrie: Eingesetzt bei der Entwicklung von Materialien mit spezifischen elektronischen und optischen Eigenschaften

5. Wirkmechanismus

Der Wirkmechanismus von 4'-Phenyl-2,3'-Biquinolin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Beispielsweise sind Chinolinderivate dafür bekannt, Enzyme wie Topoisomerasen zu hemmen, die für die DNA-Replikation und -Reparatur von entscheidender Bedeutung sind. Diese Hemmung kann zu einer Störung zellulärer Prozesse führen, was es zu einem potenziellen Anticancer-Mittel macht .

Ähnliche Verbindungen:

Chinolin: Eine einfachere Struktur mit einer einzigen Chinolineinheit.

2,3'-Biquinolin: Fehlt die Phenylgruppe, wodurch sie strukturell weniger komplex ist.

4-Hydroxychinolin: Enthält eine Hydroxylgruppe, wodurch sie eine andere chemische Reaktivität bietet.

Einzigartigkeit: 4'-Phenyl-2,3'-Biquinolin zeichnet sich durch seine beiden Chinolineinheiten aus, die durch eine Phenylgruppe verbunden sind, was einzigartige elektronische und sterische Eigenschaften bietet. Dieses Strukturmerkmal erhöht sein Potenzial für vielfältige Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft .

Wirkmechanismus

The mechanism of action of 4’-Phenyl-2,3’-biquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

[2,3'-Biquinoline]-4-Carboxylic Acid Analogs

These derivatives, such as compounds 15 and 21, share the biquinoline core but incorporate a carboxylic acid group at the 4-position. Key distinctions include:

- Antibacterial Activity: [2,3'-Biquinoline]-4-carboxylic acids exhibit significantly better antibacterial efficacy compared to 2-phenylquinoline-4-carboxylic acid (compound 12), which showed minimal inhibition zones (7.0 ± 0.0 mm against E. coli and 9.67 ± 0.58 mm against P. aeruginosa) . Molecular docking studies suggest enhanced binding to E. coli DNA gyrase B, correlating with their improved activity .

- Synthetic Routes: Synthesized via condensation of quinoline-3-carbaldehyde with pyruvic acid and subsequent functionalization, differing from the phenyl-substituted analogs .

2-Phenylquinoline-4-Carboxylic Acid (Compound 12)

- Structure: Lacks the second quinoline ring but retains the phenyl and carboxylic acid substituents.

- Activity: Demonstrates negligible antibacterial activity at tested concentrations (0.1–0.2 μg/μL), attributed to reduced enzyme interaction compared to biquinoline derivatives .

Halogen-Substituted Biquinolines

Examples include C2 (4-bromophenyl), C3 (4-chlorophenyl), and C4 (4-fluorophenyl). These derivatives highlight:

4′-(Ethylsulfanyl)-2,3′-Biquinoline

- Structure : Features an ethylthio group at the 4'-position (C20H16N2S).

Biquinoline Metal Complexes

- Example: [Cu(2,2'-biquinoline-4,4'-dicarboxylic acid)]+ complexes exhibit unique optical and electrical properties, diverging from the biological focus of 4'-phenyl-2,3'-biquinoline .

Structure-Activity Relationships (SAR)

- Biquinoline Core: The dual quinoline system enhances planar rigidity, promoting DNA intercalation or enzyme binding .

- Carboxylic Acid Group : Improves solubility and hydrogen-bonding capacity, critical for target engagement .

- Substituent Effects : Electron-withdrawing groups (e.g., Br, CF3) amplify antibacterial activity, while methoxy or methylthio groups may reduce it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.